

Diprotin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diprotin B*

Cat. No.: *B1670751*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Diprotin B**, a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). This document summarizes its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its use in research settings.

Core Data and Properties

Diprotin B is a tripeptide with the sequence Ile-Pro-Leu. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	90614-49-6	[1][2]
Molecular Weight	327.42 g/mol	[1][2]
Molecular Formula	C ₁₆ H ₂₉ N ₃ O ₄	[1]
Synonyms	L-Isoleucyl-L-prolyl-L-leucine	[1]
Purity	Typically ≥98%	[1]
IC ₅₀ (for Diprotin A)	24.7 μM	[3]

Note: While a specific IC₅₀ for **Diprotin B** was not readily available in the searched literature, the IC₅₀ for the closely related Diprotin A (Ile-Pro-Ile) is provided as a reference point for DPP-4

inhibition.

Mechanism of Action

Diprotin B functions as a competitive inhibitor of dipeptidyl peptidase IV (DPP-4), also known as CD26.[1] DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4]

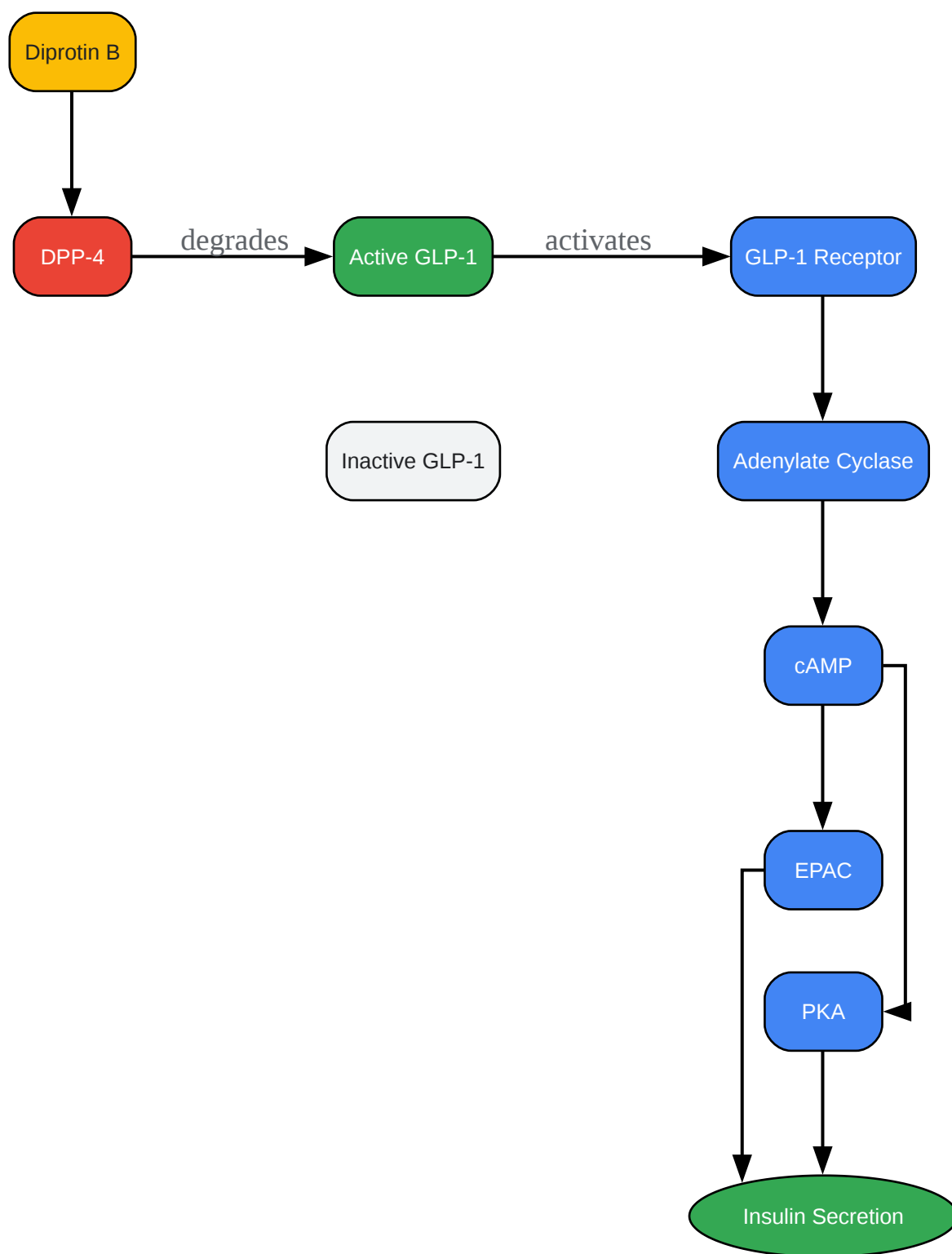
The inhibitory action of **Diprotin B** is characterized as a "kinetic artifact" stemming from its nature as a substrate-like tripeptide.[5] It mimics the natural substrates of DPP-4, binding to the active site and thereby preventing the enzyme from acting on its physiological targets.[6] This inhibition is crucial in various physiological processes as DPP-4 is responsible for the inactivation of several key peptide hormones and chemokines.

Key Signaling Pathways Affected by Diprotin B

By inhibiting DPP-4, **Diprotin B** indirectly modulates several critical signaling pathways. The two most prominent are the GLP-1 and TGF- β pathways.

GLP-1 Signaling Pathway

DPP-4 is the primary enzyme responsible for the degradation of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that plays a vital role in glucose homeostasis.[7] By inhibiting DPP-4, **Diprotin B** increases the circulating levels of active GLP-1. This leads to the potentiation of GLP-1 receptor signaling, which in turn stimulates insulin secretion, suppresses glucagon release, and promotes β -cell proliferation and survival.[4][8]

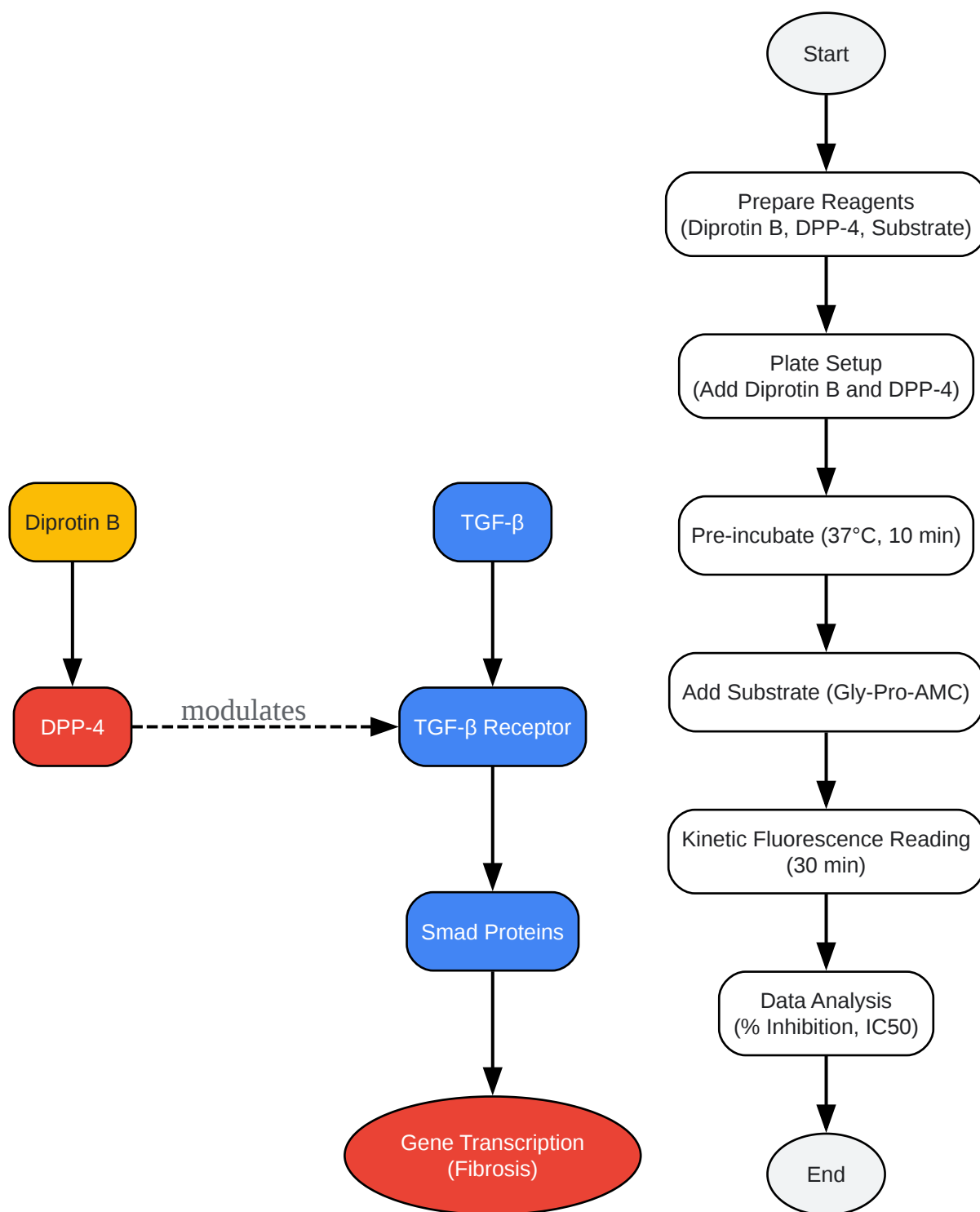


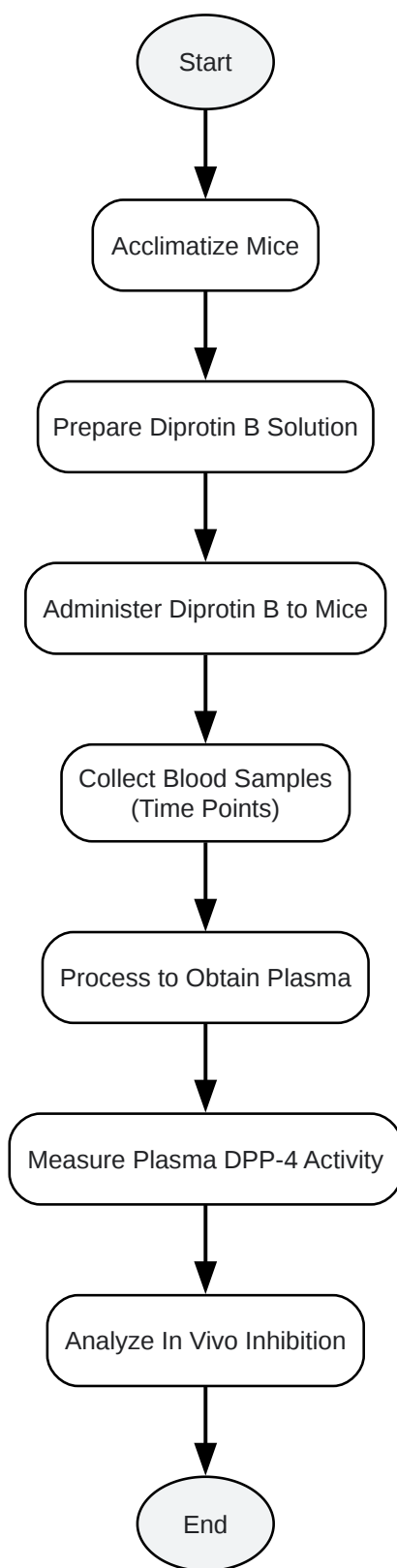
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GLP-1 Signaling Pathway Modulation by **Diprotin B**

TGF- β Signaling Pathway

Recent studies have implicated DPP-4 in fibrotic processes, partly through its interaction with the Transforming Growth Factor- β (TGF- β) signaling pathway. DPP-4 can interact with proteins like integrin- β 1, which in turn can modulate TGF- β signaling, a key driver of fibrosis. By inhibiting DPP-4, **Diprotin B** may have anti-fibrotic effects by attenuating TGF- β -mediated processes.





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